4-cyano-N-(4-methylpyridin-2-yl)benzamide
Description
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-cyano-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c1-10-6-7-16-13(8-10)17-14(18)12-4-2-11(9-15)3-5-12/h2-8H,1H3,(H,16,17,18) |
InChI Key |
AKCDPFRYEQUJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 4-cyanobenzoic acid with 4-methyl-2-aminopyridine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-cyano-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylpyridin-2-yl group in the target compound may enhance solubility and π-π stacking in enzyme binding compared to halogenated or bulkier substituents (e.g., dichlorobenzothiazole) .
- Synthetic Yields : Yields vary significantly (68–91%), influenced by substituent reactivity and purification methods. The 2-fluorophenyl analog achieved 91% yield via straightforward coupling .
Spectroscopic and Crystallographic Insights
- NMR and HRMS : The 2-oxoindolin-5-yl analog (77) exhibits distinct ¹³C NMR signals (δ 169.0 for amide carbonyl) and HRMS confirmation (m/z [M+H]⁺ = 321.0979) . In contrast, the thiourea derivative shows characteristic ¹H NMR peaks for aromatic protons (δ 7.32–8.11) and thiourea NH (δ 10.17) .
- Crystal Structures: The thiourea analog forms intramolecular hydrogen bonds (N–H⋯S, 2.64 Å) and sp²-hybridized nitrogen atoms, stabilizing a planar conformation .
Computational and Docking Studies
- Molecular Docking: A related benzamide (4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide) was docked into soluble epoxide hydrolase (sEH) using AutoDock 4.0, revealing favorable binding in the catalytic site (grid size: 40 × 40 × 40 ų) . Similar studies could predict the target compound’s affinity for CYP51.
Biological Activity
4-cyano-N-(4-methylpyridin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylpyridine with appropriate benzoyl chloride derivatives, followed by the introduction of a cyano group. The structural formula can be represented as follows:
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 218.22 g/mol |
| Melting Point | 164.9 - 165.8 °C |
| Solubility | Soluble in DMSO |
The biological activity of this compound has been linked to its role as an inhibitor of various enzymes and receptors. It has been shown to selectively inhibit farnesyltransferase, which is crucial in the post-translational modification of proteins involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
Case Studies
-
Farnesyltransferase Inhibition :
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against farnesyltransferase, with an effective concentration (EC50) as low as 3.5 nM, indicating strong potential for cancer treatment applications . -
Neuroprotective Effects :
Another investigation into related compounds showed that certain pyridine derivatives could protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting that modifications to the benzamide structure may enhance neuroprotective properties . -
Antimicrobial Activity :
The compound has also been evaluated for antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, which highlights its potential as an antibacterial agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Farnesyltransferase Inhibition | EC50 = 3.5 nM | |
| Neuroprotection | Significant reduction in cell death | |
| Antimicrobial | Effective against multiple bacteria |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the cyano group and the methyl substituent on the pyridine ring significantly influence the biological activity of the compound. Variations in these groups can lead to alterations in potency and selectivity towards specific targets.
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Cyano Group | Enhances enzyme inhibition |
| Methyl Group | Improves solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
